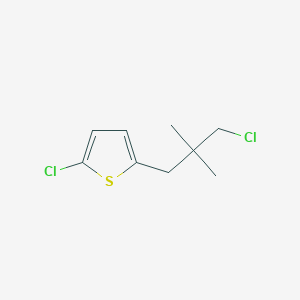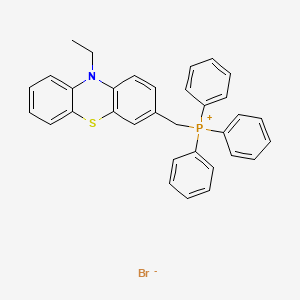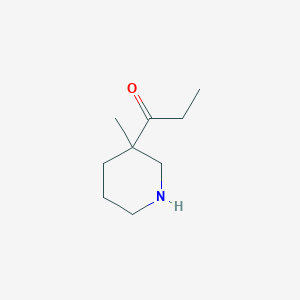
1-(3-Methylpiperidin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylpiperidin-3-yl)propan-1-one is an organic compound with the molecular formula C9H17NO It features a piperidine ring substituted with a methyl group at the 3-position and a propanone group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Methylpiperidin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the alkylation of 3-methylpiperidine with a suitable propanone derivative. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the piperidine and facilitate nucleophilic substitution.
Another method involves the reductive amination of 3-methylpiperidine with a propanone derivative in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(3-Methylpiperidin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1-(3-Methylpiperidin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism by which 1-(3-Methylpiperidin-3-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(3-Methylpiperidin-3-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
1-(3-Methylpiperidin-3-yl)butan-1-one: Contains a butanone group, leading to different chemical properties and reactivity.
3-Methylpiperidine: Lacks the propanone group, making it less reactive in certain chemical reactions.
Uniqueness
1-(3-Methylpiperidin-3-yl)propan-1-one is unique due to its specific combination of a piperidine ring and a propanone group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-(3-methylpiperidin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3 |
InChIキー |
JKZDISJTEMKLIO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1(CCCNC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
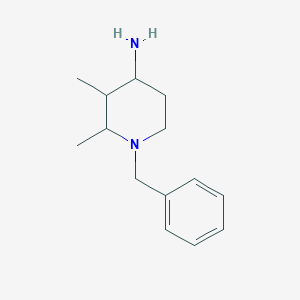
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
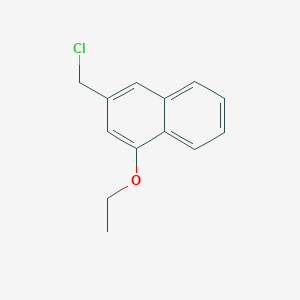
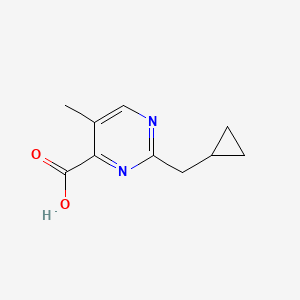
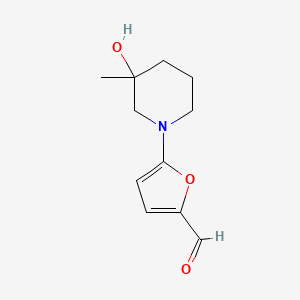


![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
